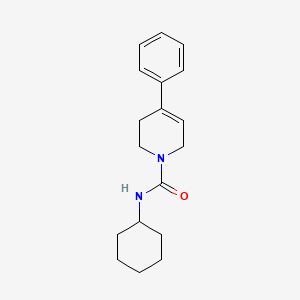

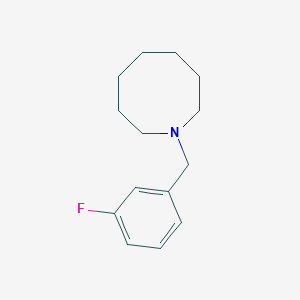

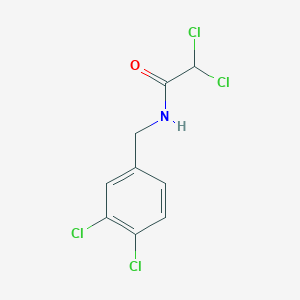

N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea, also known as CPPU, is a synthetic plant growth regulator that has gained significant attention in the field of agriculture. CPPU belongs to the class of phenylurea derivatives and is a potent cytokinin-like compound that promotes cell division and growth in plants. CPPU has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea acts as a cytokinin-like compound that promotes cell division and growth in plants. This compound stimulates the activity of enzymes involved in cell division and elongation, leading to increased plant growth. This compound also regulates the expression of genes involved in plant growth and development, leading to increased fruit set, fruit size, and yield.

Biochemical and Physiological Effects

This compound has been shown to have various biochemical and physiological effects on plants. This compound stimulates the activity of enzymes involved in photosynthesis, leading to increased photosynthetic rate and carbon fixation. This compound also regulates the expression of genes involved in stress response, leading to increased tolerance to abiotic and biotic stress. This compound has been shown to increase the levels of cytokinins and auxins in plants, leading to increased cell division and growth.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has several advantages for lab experiments, including its high potency, stability, and solubility in water. This compound can be easily applied to plants through foliar spray or root drench, making it a convenient tool for plant growth and development studies. However, this compound has some limitations, including its high cost, potential toxicity to non-target organisms, and potential environmental impact.

Future Directions

N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has several potential future directions for research. One potential direction is to study the interaction between this compound and other plant growth regulators, such as gibberellins and abscisic acid, to understand the complex regulatory network of plant growth and development. Another potential direction is to study the effect of this compound on the microbiome of plants, to understand the potential impact of this compound on soil health and ecosystem services. Finally, the development of new this compound derivatives with improved efficacy and safety profiles could lead to the development of new plant growth regulators with commercial potential.

Conclusion

In conclusion, this compound is a synthetic plant growth regulator that has gained significant attention in the field of agriculture. This compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions. This compound has the potential to improve plant growth and development and has several potential future directions for research.

Synthesis Methods

N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea can be synthesized using various methods, including the reaction of 3-pyridinemethanol with cyclopropyl isocyanate, followed by reaction with thiourea. This compound can also be synthesized by reacting 3-pyridinemethanol with thiourea, followed by reaction with cyclopropyl isocyanate. These methods result in the formation of this compound with high yields and purity.

Scientific Research Applications

N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has been extensively studied for its role in promoting plant growth and development. This compound has been shown to increase fruit set, fruit size, and yield in various crops, including grapes, kiwifruit, apples, and tomatoes. This compound has also been shown to improve the quality of fruits and vegetables by increasing the sugar content, vitamin C, and anthocyanin levels. This compound has been used to improve the growth of ornamental plants, such as roses and chrysanthemums, and to promote the growth of cut flowers.

properties

IUPAC Name |

1-cyclopropyl-3-(pyridin-3-ylmethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c14-10(13-9-3-4-9)12-7-8-2-1-5-11-6-8/h1-2,5-6,9H,3-4,7H2,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMAGIGPZPKMFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=S)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

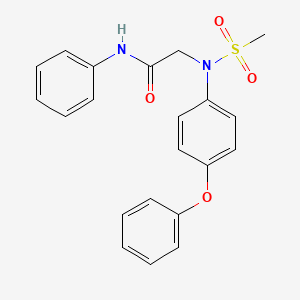

![2-[(1-azepanylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5812184.png)

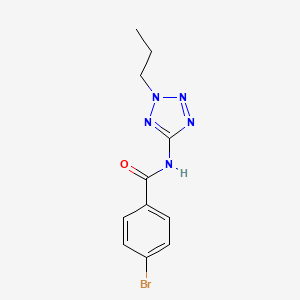

![methyl [3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate](/img/structure/B5812189.png)

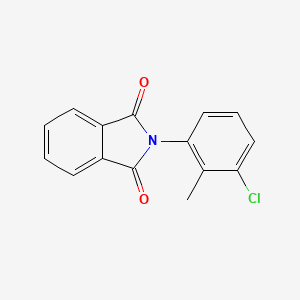

![4-tert-butyl-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5812202.png)

![ethyl 2-{[4-(acetylamino)benzoyl]amino}benzoate](/img/structure/B5812209.png)

![N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B5812216.png)